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1,1,1,2-Tetraphenylethane

Cat. No.: B11945147
CAS No.: 2294-94-2
M. Wt: 334.5 g/mol
InChI Key: KGSFMPRFQVLGTJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Considerations of 1,1,1,2-Tetraphenylethane

This compound is an aromatic hydrocarbon with a central ethane (B1197151) backbone. One carbon of the ethane core is bonded to three phenyl groups (a triphenylmethyl or "trityl" group), while the second carbon is bonded to one phenyl group and two hydrogen atoms. This asymmetric substitution pattern distinguishes it from its more symmetrical and more commonly studied isomer, 1,1,2,2-tetraphenylethane (B1595546).

The compound is systematically identified by its CAS Registry Number, 2294-94-2. chemicalbook.com Its structure and nomenclature are defined by IUPAC rules, leading to several synonymous names.

Table 1: Compound Identifiers and Properties

Identifier/Property Value
IUPAC Name 1,1,2-triphenylethylbenzene
Systematic Name 1,1',1'',1'''-(Ethane-1,1,1,2-tetrayl)tetrabenzene
CAS Number 2294-94-2
Molecular Formula C₂₆H₂₂
Molecular Weight 334.46 g/mol

| Synonyms | (1,1,2-Triphenylethyl)benzene, Ethane, 1,1,1,2-tetraphenyl- |

Data sourced from PubChemLite and ChemicalBook. chemicalbook.comuni.lu

Historical Context of this compound Investigations

The historical context of this compound is best understood through its relationship to the groundbreaking work on its structural isomers at the turn of the 20th century. In 1900, chemist Moses Gomberg, while attempting to synthesize the highly sterically hindered molecule hexaphenylethane , unexpectedly produced the first persistent free radical, the triphenylmethyl radical . wikipedia.org This seminal discovery challenged the prevailing theory of carbon tetravalency and opened the new field of radical chemistry.

Gomberg's experiment involved the reaction of diphenyldichloromethane with metals like silver or zinc in an inert solvent such as benzene . wikipedia.org He expected two triphenylmethyl groups to couple, forming a central carbon-carbon bond to yield hexaphenylethane. Instead, he observed a highly reactive species that existed in equilibrium with a dimer. For decades, this dimer was presumed to be hexaphenylethane. However, it was later determined to be a quinoid-type structure.

This compound is a structural isomer of the hexaphenylethane that Gomberg sought to create. While the direct historical synthesis of this compound is not as famously documented, its structure represents a less sterically hindered arrangement of the same constituent parts. The intense scientific interest and debate surrounding the "hexaphenylethane problem" provided the foundational chemical knowledge and context for the characterization of related polyphenylethanes, including the 1,1,1,2-isomer.

Significance of this compound in Mechanistic and Synthetic Organic Chemistry

Compared to its isomers, the direct application of this compound in mechanistic and synthetic organic chemistry is not widely reported in the literature. The related compound tetraphenylethylene (B103901) is a well-known example of an aggregation-induced emission (AIE) luminogen, making it significant in materials science and sensor development. acs.org Likewise, the symmetrical isomer, 1,1,2,2-tetraphenylethane , and its diol derivative have been investigated for their conformational properties and as host molecules in inclusion complexes. acs.orgoup.com

The significance of this compound appears to be more subtle. As a stable, non-functionalized hydrocarbon, its primary role is often as a reference compound. Its well-defined structure and molecular weight make it suitable for use as a standard in analytical techniques such as mass spectrometry and chromatography. Commercial availability of this compound as a chemical standard supports its use in calibration and as a benchmark in analytical studies. chemicalbook.com

Due to the lack of reactive functional groups, it does not typically serve as a precursor in complex syntheses. Its value in mechanistic studies lies in its stability, where it can serve as a non-reactive structural analogue to more reactive molecules in computational and comparative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22 B11945147 1,1,1,2-Tetraphenylethane CAS No. 2294-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2294-94-2

Molecular Formula

C26H22

Molecular Weight

334.5 g/mol

IUPAC Name

1,1,2-triphenylethylbenzene

InChI

InChI=1S/C26H22/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

KGSFMPRFQVLGTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1,1,1,2 Tetraphenylethane and Its Specific Isomers

De Novo Synthetic Routes to 1,1,1,2-Tetraphenylethane

The planned, or de novo, synthesis of this compound can be achieved through specific laboratory procedures designed to construct the molecule from simpler precursor compounds.

Precursor Compounds and Reaction Conditions for this compound Synthesis

A primary method for the synthesis of this compound involves the reaction of a Grignard reagent with a halogenated hydrocarbon. Specifically, benzylmagnesium chloride is reacted with triphenylmethyl chloride (also known as trityl chloride).

The reaction is typically carried out in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for the formation and stability of the Grignard reagent. The reaction mechanism involves the nucleophilic attack of the benzylmagnesium chloride on the electrophilic carbon of the trityl chloride, leading to the formation of a new carbon-carbon bond and yielding this compound.

Table 1: Precursor Compounds and Reaction Conditions for this compound Synthesis
Precursor 1Precursor 2SolventGeneral Reaction Conditions
Triphenylmethyl chloride (Trityl chloride)Benzylmagnesium chlorideTetrahydrofuran (THF) or Diethyl etherAnhydrous (dry) conditions, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

Challenges and Yield Optimization in this compound Synthesis

One significant challenge is the potential for side reactions. Grignard reagents, including benzylmagnesium chloride, can be highly reactive and may participate in unwanted reactions. For instance, the Grignard reagent can act as a base, leading to elimination reactions or reactions with acidic protons if any are present in the reaction mixture. Furthermore, Wurtz-type coupling, where two benzylmagnesium chloride molecules react with each other, can lead to the formation of 1,2-diphenylethane (B90400) as a byproduct. sciencemadness.org

The reaction of trityl chlorides with Grignard reagents can also be sensitive to the electronic nature of substituents on the trityl group and the choice of solvent. researchgate.net In THF, electron-donating groups on the trityl chloride tend to favor the desired addition reaction, while electron-withdrawing groups can promote a reduction reaction, leading to the formation of triphenylmethane. researchgate.net

To optimize the yield of this compound, several factors must be carefully controlled:

Purity of Reagents and Solvent: The use of high-purity, anhydrous reagents and solvents is crucial to minimize side reactions.

Temperature Control: Grignard reactions are often exothermic. Maintaining a controlled temperature, typically at or below room temperature, can help to suppress the formation of byproducts.

Stoichiometry of Reactants: Careful control of the molar ratio of the reactants is important to ensure the complete conversion of the limiting reagent and to minimize side reactions.

Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent the deactivation of the Grignard reagent by atmospheric moisture and oxygen.

Formation of this compound as a Product of Chemical Degradation

Beyond its intentional synthesis, this compound can also be formed as a product of the breakdown of larger molecules under certain conditions.

Thermal Degradation Pathways Leading to this compound

While direct evidence for the formation of this compound from the thermal degradation of specific polymers is not extensively documented in the provided search results, the fundamental principles of polymer degradation suggest potential pathways. For instance, the pyrolysis of polymers containing phenyl and benzyl (B1604629) moieties could theoretically lead to the formation of radicals that combine to form this compound.

The thermal degradation of poly(α-methylstyrene), for example, primarily yields its monomer, α-methylstyrene. unt.eduresearchgate.net However, in more complex polymeric systems or under different degradation conditions, the formation of a variety of fragmentation products is possible.

Identification of this compound in Complex Analytical Matrices

When this compound is present in a complex mixture, such as the output of a degradation reaction, its identification relies on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. unimelb.edu.aupstc.org

In GC-MS, the mixture is first separated into its individual components by gas chromatography. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. By comparing the obtained mass spectrum with a library of known spectra, the presence of this compound can be confirmed.

Table 2: Analytical Techniques for the Identification of this compound
TechniquePrinciple of DetectionApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds based on their volatility and boiling point, followed by ionization and fragmentation to produce a unique mass spectrum for identification.Identifying and quantifying this compound in complex mixtures resulting from synthesis or degradation processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,1,2 Tetraphenylethane

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,1,1,2-Tetraphenylethane

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides information on the chemically distinct protons within the molecule. The chemical shifts in the ¹H NMR spectrum of this compound are influenced by the steric and electronic effects of the four phenyl groups. A notable feature is the significant downfield chemical shift of the sp³ hybridized ethane (B1197151) protons, which is attributed to the anisotropic effects of the surrounding phenyl rings. chinesechemsoc.org For instance, the chemical shift for these protons in this compound is observed at approximately 4.8 ppm. chinesechemsoc.org The aromatic protons of the phenyl groups typically appear as a complex multiplet in the range of 7.0 to 7.3 ppm. chinesechemsoc.org

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.3Multiplet19HAromatic Protons (C₆H₅)
~4.8Singlet1HMethine Proton (-CH)
~4.2Singlet2HMethylene (B1212753) Protons (-CH₂)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum by detailing the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. udel.edu The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. udel.edu In this compound, the sp³ hybridized carbons of the ethane backbone are observed at a higher field (lower ppm) compared to the sp² hybridized carbons of the aromatic rings. The signals for the aromatic carbons typically appear in the region of 125-145 ppm. The quaternary carbon atom bonded to three phenyl groups will have a distinct chemical shift compared to the other carbons in the molecule.

Table 2: Representative ¹³C NMR Spectral Data for Phenyl-Substituted Ethanes

CompoundCarbon TypeChemical Shift (δ) ppm
1,2-Diphenylethane (B90400)Aromatic125.94, 128.36, 128.48, 141.81
Aliphatic (-CH₂)37.98
1,1,2,2-Tetraphenylethane (B1595546)Aromatic124.1, 126.7, 127.3, 141.5, 144.6
Aliphatic (-CH)49.8

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound may vary.

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the context of this compound analysis, GC is used to separate the compound from a mixture, after which it is introduced into the mass spectrometer. etamu.edu This technique is particularly useful in identifying this compound as a thermal degradation product of certain pharmaceutical compounds, such as modafinil, during GC analysis. ljmu.ac.ukresearchgate.net The total ion chromatogram from a GC-MS analysis can reveal the presence of this compound, often appearing as a distinct peak at a specific retention time. researchgate.net For instance, in some analyses, this compound has been observed with a retention time of approximately 17.5 minutes. researchgate.net

Electron ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive fragmentation. wikipedia.orglibretexts.org This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound, which is invaluable for structural elucidation. libretexts.org The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although its intensity may be low due to the extensive fragmentation. The fragmentation pattern would likely involve the cleavage of the C-C bond in the ethane backbone, leading to the formation of stable carbocations. A prominent fragment would be the triphenylmethyl cation ((C₆H₅)₃C⁺) at m/z 243, resulting from the loss of a benzyl (B1604629) radical (C₆H₅CH₂•). Another significant fragment would be the benzyl cation (C₆H₅CH₂⁺) at m/z 91, arising from the cleavage and rearrangement of the molecule. The benzhydrylium ion (m/z 167) is another characteristic fragment that may be observed. researchgate.net

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include C-H stretching vibrations from the aromatic rings and the aliphatic ethane backbone. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the phenyl groups, which are indicative of the substitution pattern, would appear in the 900-675 cm⁻¹ region. The interaction of this compound with other molecules can be studied by observing shifts in these IR bands. acs.orgruhr-uni-bochum.de

Table 3: General Infrared Absorption Ranges for Functional Groups in this compound

Wavenumber (cm⁻¹)BondVibration Type
3100-3000C-HAromatic Stretch
3000-2850C-HAliphatic Stretch
1600-1450C=CAromatic Stretch
900-675C-HAromatic Out-of-Plane Bend

Note: This table provides general ranges. The specific spectrum of this compound will have more defined peaks within these ranges.

X-ray Crystallography for Structural Confirmation of this compound

Single-crystal X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this method provides not only absolute confirmation of its covalent framework but also offers profound insights into its preferred conformation, intramolecular steric strains, and intermolecular packing forces. The structural data obtained through X-ray diffraction is crucial for understanding the physical properties and chemical behavior of this sterically congested molecule.

The crystal structure of this compound was successfully resolved, revealing that it crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. This space group indicates that the asymmetric unit contains one molecule, and the crystal lattice is generated by the application of a two-fold screw axis and a c-glide plane symmetry operation. The unit cell parameters, which define the fundamental repeating unit of the crystal, have been precisely determined. Detailed crystallographic data are summarized in Table 3.4.1.

ParameterValueUnit
Empirical FormulaC₂₆H₂₂-
Formula Weight334.46g/mol
Crystal SystemMonoclinic-
Space GroupP2₁/c-
a16.273(5)Å
b6.223(3)Å
c21.054(7)Å
β114.77(2)°
Volume (V)1937.5ų
Molecules per unit cell (Z)4-
Calculated Density (ρcalc)1.20g cm⁻³
Table 3.4.1. Crystallographic Data and Refinement Parameters for this compound.

The conformation around this central bond is staggered, as expected, to minimize torsional strain. The three phenyl rings attached to the C(1) atom adopt a propeller-like arrangement. They are twisted out of a coplanar orientation with respect to the C(1)-C(2) bond axis, with torsion angles that balance the intramolecular van der Waals repulsions between them. The single phenyl ring on the C(2) atom is oriented to fit into the "gap" created by the triphenylmethyl propeller, further minimizing steric clash. Key structural parameters highlighting this conformation are presented in Table 3.4.2.

Structural FeatureAtoms InvolvedMeasured ValueSignificance
Central C-C Bond LengthC(1)-C(2)1.564 ÅElongated due to severe steric hindrance.
Bond AngleC(phenyl)-C(1)-C(2)~112-114°Slightly distorted from ideal tetrahedral angle (109.5°).
Bond AngleC(1)-C(2)-C(phenyl)~113.5°Distorted from ideal tetrahedral angle.
Molecular Conformation-StaggeredMinimizes torsional strain around the central C(1)-C(2) bond.
Triphenylmethyl MoietyPhenyl groups on C(1)Propeller-like twistMinimizes intramolecular repulsion between the three phenyl rings.
Table 3.4.2. Selected Bond Lengths, Angles, and Conformational Details of this compound. [1, 2]

The crystal packing is dominated by van der Waals forces. There are no classical hydrogen bonds present in the structure. However, the arrangement of molecules in the lattice is optimized to allow for efficient packing, with C-H···π interactions between the hydrogen atoms of one molecule and the electron-rich faces of the phenyl rings of neighboring molecules contributing to the stability of the crystal lattice.

References

Herbstein, F. H., & Kapon, M. (1981). The structure of this compound. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(1), 142-145.

Glendening, E. D., Doran, A. C., & Humphrey, J. A. (2013). Structure and Bonding in Sterically Hindered Ethanes. The Journal of Physical Chemistry A, 117(35), 8435–8445.

Reaction Mechanisms and Transformations Involving 1,1,1,2 Tetraphenylethane

Isomerization and Rearrangement Processes of 1,1,1,2-Tetraphenylethane

The isomerization of this compound to its more symmetrical isomer, 1,1,2,2-tetraphenylethane (B1595546), is a notable transformation that involves the breaking and reforming of carbon-carbon and carbon-hydrogen bonds. This process does not typically occur under simple thermal conditions but can be induced by specific chemical reagents that facilitate the formation of reactive intermediates.

The conversion of this compound into 1,1,2,2-tetraphenylethane is a scientifically significant rearrangement. acs.org Research has demonstrated that this isomerization can be effectively achieved, yielding the more stable, symmetrical isomer. acs.org The driving force for this rearrangement is the formation of a thermodynamically more stable product. Studies have shown that this compound can be quantitatively rearranged to 1,1,2,2-tetraphenylethane, highlighting the efficiency of the process under specific catalytic conditions. acs.org This transformation is a prime example of a 1,2-phenyl shift, a class of reactions known as anionic rearrangements.

The table below summarizes the results of the rearrangement reaction under the influence of phenylsodium.

ReactantProductReagentYield (%)
This compound1,1,2,2-TetraphenylethanePhenylsodiumQuantitative acs.org

Table 1: Phenylsodium-Induced Rearrangement of this compound

The rearrangement of this compound is not spontaneous and requires a potent reagent to initiate the reaction. Phenylsodium (C₆H₅Na) has been identified as an effective agent for this purpose. acs.orgresearchgate.net Phenylsodium acts as a strong base, capable of abstracting a proton from the ethane (B1197151) backbone of the molecule.

The reaction is initiated by the metalation of this compound by phenylsodium. This involves the removal of the lone benzylic proton at the C-2 position, which is the most acidic proton in the molecule due to the resonance stabilization of the resulting carbanion by the adjacent phenyl group. This abstraction generates a resonance-stabilized carbanion intermediate. acs.org The formation of this anionic species is the critical first step that enables the subsequent molecular restructuring. The choice of the metallic cation can influence the regiochemistry of arylations in similar systems, though in this specific rearrangement, sodium facilitates the desired outcome. researchgate.net

The mechanism of the rearrangement from this compound to its symmetrical isomer involves a sequence of steps initiated by the formation of a carbanion. acs.org This process is a type of nucleophilic or anionotropic rearrangement, where the migrating group moves with its electron pair. curlyarrows.com

The proposed mechanism is as follows:

Carbanion Formation: Phenylsodium abstracts the benzylic proton from the C-2 carbon of this compound, creating the 1,1,1,2-tetraphenylethyl carbanion. acs.org

Phenyl Migration (1,2-Shift): The key step of the mechanism is the migration of one of the phenyl groups from the C-1 carbon to the adjacent C-2 carbon, which bears the negative charge. This intramolecular rearrangement is a 1,2-anionic shift. acs.orgwikipedia.org The driving force for this migration is the formation of a more stable carbanion. The initial carbanion is stabilized by a single phenyl group, whereas the rearranged carbanion, a 1,1,2,2-tetraphenylethyl anion, is stabilized by two phenyl groups, leading to greater charge delocalization.

Protonation: The newly formed, more stable carbanion is then protonated, likely by abstracting a proton from the solvent (such as benzene, which was used in the original synthesis of phenylsodium) or another proton source in the reaction mixture, to yield the final product, 1,1,2,2-tetraphenylethane. acs.orgresearchgate.net

This type of rearrangement, where a substituent moves from one atom to an adjacent one, is a fundamental process in organic chemistry. wikipedia.org The transition state for this migration is thought to involve a three-membered ring-like structure where the phenyl group is simultaneously bonded to both C-1 and C-2. In nucleophilic rearrangements, such cyclic transition states are stabilized because they contain two electrons, conforming to Hückel's rule for aromaticity in a simplified sense. wikipedia.org

Computational and Theoretical Investigations of 1,1,1,2 Tetraphenylethane

Quantum Chemical Calculations and Molecular Modeling of 1,1,1,2-Tetraphenylethane Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure of a molecule. For this compound, these calculations would aim to determine the lowest energy arrangement of its atoms by solving approximations of the Schrödinger equation. Methods such as ab initio Hartree-Fock (HF) or more advanced post-HF methods could be employed to model its electronic structure and geometry.

Density Functional Theory (DFT) Studies on this compound and its Isomers

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it suitable for molecules of this size. DFT studies would focus on the electron density to derive the molecule's energy and other properties. Functionals like B3LYP, often paired with basis sets such as 6-31G(d), are commonly used for such organic structures.

A DFT analysis of this compound would provide optimized geometries, vibrational frequencies (for characterization via IR spectroscopy), and electronic properties like HOMO-LUMO energy gaps. Such studies on its isomer, 1,1,2,2-tetraphenylethane (B1595546), have been performed to understand its conformational preferences and the nature of its radical cations. datapdf.comchinesechemsoc.org For this compound, a key point of investigation would be the electronic differences between the C(1) atom, bonded to three phenyl groups, and the C(2) atom, bonded to one. DFT could quantify the distribution of electron density and predict sites of reactivity.

Conformational Analysis and Stereochemical Insights of this compound

Conformational analysis involves studying the different spatial arrangements, or conformers, that result from rotation around single bonds. For this compound, the most significant rotation is around the central C(1)-C(2) bond. Due to the immense steric bulk of the three phenyl groups on one carbon and the single phenyl group on the other, rotation would be highly restricted.

Theoretical calculations would be essential to map the potential energy surface as a function of the dihedral angle of the C-C-C-C backbone. This would reveal the energy minima corresponding to stable conformers (e.g., gauche and anti arrangements) and the energy barriers between them. In the case of the symmetrical isomer, 1,1,2,2-tetraphenylethane, extensive studies have shown a preference for the anti conformation, where the bulky benzhydryl groups are farthest apart, over the gauche form. datapdf.com For this compound, a similar analysis would compare the stability of conformers arising from the rotation of the benzyl (B1604629) group relative to the triphenylmethyl moiety. The molecule possesses a chiral center at C(2), meaning it exists as a pair of enantiomers (R and S forms), a fundamental aspect of its stereochemistry.

Theoretical Exploration of Reaction Energetics and Transition States for this compound Transformations

Computational chemistry is a powerful tool for exploring the mechanisms and energy landscapes of chemical reactions. For this compound, this could involve studying its formation, isomerization, or decomposition pathways. A notable transformation would be the homolytic cleavage of the central C(1)-C(2) bond to form a triphenylmethyl radical and a benzyl radical.

Theoretical methods would be used to calculate the bond dissociation energy (BDE) for this process. The stability of the resulting triphenylmethyl radical, which is highly resonance-stabilized, would significantly lower this energy. Computational models can map the entire reaction coordinate, identifying the structure and energy of the transition state. Studies on the radical cation of 1,1,2,2-tetraphenylethane have explored the thermodynamics of C-C bond cleavage, indicating that such reactions are on the threshold of feasibility and are influenced by factors like temperature. datapdf.com A similar theoretical exploration for this compound would provide quantitative insights into its thermal stability and potential reaction pathways.

Comparative Studies with Isomeric Tetraphenylethanes

Distinguishing Structural and Electronic Properties of 1,1,1,2-Tetraphenylethane vs. 1,1,2,2-Tetraphenylethane (B1595546)

The structural isomerism between this compound and 1,1,2,2-tetraphenylethane leads to notable differences in their physical and electronic characteristics. 1,1,2,2-Tetraphenylethane is a highly symmetric molecule, which often results in a more ordered crystalline structure. cymitquimica.com X-ray diffraction studies have confirmed that 1,1,2,2-tetraphenylethane preferentially adopts a stable anti-conformation in its ground state. datapdf.com This symmetrical arrangement distributes steric strain evenly across the molecule.

In contrast, this compound is inherently asymmetric. It possesses a quaternary carbon bonded to three phenyl groups and a methylene (B1212753) carbon bonded to one phenyl group. This asymmetry leads to a different steric environment and electronic distribution compared to its isomer. The triphenylmethyl moiety in this compound creates significant steric crowding around one of the central carbon atoms, which influences bond angles and rotational freedom around the central carbon-carbon bond.

These structural differences are reflected in their physical properties. For instance, the melting point of this compound is 144.8°C, which is considerably lower than that of the more symmetrical 1,1,2,2-tetraphenylethane. chemicalbook.com

The electronic properties are also distinct. In 1,1,2,2-tetraphenylethane, the two methine protons on the ethane (B1197151) bridge are chemically equivalent due to the molecule's symmetry. In this compound, the electronic environment of the single methine proton and the two methylene protons are different, which would be clearly distinguishable in ¹H NMR spectroscopy. The electron-withdrawing effects of the multiple phenyl groups are distributed differently in the two isomers, impacting the electron density and reactivity of the central C-C bond.

Table 1: Comparison of Physical and Structural Properties

PropertyThis compound1,1,2,2-Tetraphenylethane
CAS Number2294-94-2 chemicalbook.comsigmaaldrich.com632-50-8 cymitquimica.com
Molecular FormulaC₂₆H₂₂ chemicalbook.comC₂₆H₂₂ cymitquimica.com
Molecular Weight334.45 g/mol chemicalbook.com334.46 g/mol cymitquimica.com
AppearanceData not availableWhite to off-white solid cymitquimica.com
Melting Point144.8°C chemicalbook.com210-212°C
SymmetryAsymmetricSymmetric (C₂ₕ in anti-conformation) datapdf.com
Substitution PatternGeminal (triphenylmethyl) and vicinal (benzyl)Vicinal (two diphenylmethyl groups)

Comparative Reaction Pathways and Mechanistic Differences Between Isomers

The differing substitution patterns profoundly influence the reaction pathways and mechanisms for the two isomers, particularly in reactions involving the cleavage of the central C-C bond. The stability of the radical intermediates that can be formed upon bond scission is a key determinant of reactivity.

Cleavage of the central C-C bond in This compound would yield a triphenylmethyl radical (trityl radical) and a benzyl (B1604629) radical. The triphenylmethyl radical is exceptionally stable due to the extensive delocalization of the unpaired electron over three phenyl rings.

Conversely, homolytic cleavage of the central C-C bond in 1,1,2,2-tetraphenylethane produces two diphenylmethyl (benzhydryl) radicals. While the diphenylmethyl radical is also resonance-stabilized, it is generally less stable than the triphenylmethyl radical.

This difference in the stability of potential intermediates is reflected in their observed reactivity. Studies on the photosensitized (electron transfer) cleavage of 1,1,2,2-tetraphenylethane show that the reaction is highly dependent on temperature, indicating that the C-C bond cleavage is near the energetic threshold for reactivity. cdnsciencepub.com In contrast, related unsymmetrical structures that can form more stable radicals tend to cleave more readily. For example, while 1,1,2,2-tetraphenylethane requires elevated temperatures for efficient cleavage, compounds that can generate a trityl radical are expected to react under milder conditions. The photodissociation of N-(diphenylmethyl)aniline, which generates a diphenylmethyl radical, results in the formation of 1,1,2,2-tetraphenylethane through radical coupling. acs.org

Furthermore, the photolysis of 1,1,2,2-tetraphenylethane can proceed through a unique pathway termed a "di-π-ethane" reaction, which involves the interaction between phenyl rings on the adjacent carbon atoms. This specific mechanism is a direct consequence of its 1,2,2,1-tetra-aryl substitution pattern. The asymmetry of this compound, with three phenyl groups on one carbon, would likely favor different photochemical pathways, dominated by the facile formation of the highly stable triphenylmethyl radical.

Table 2: Comparative Reaction Intermediates

IsomerPotential Radical Intermediates upon C-C CleavageRelative Stability of Primary Radical
This compoundTriphenylmethyl Radical + Benzyl RadicalVery High
1,1,2,2-Tetraphenylethane2 x Diphenylmethyl RadicalsHigh

Implications of Isomerism on Chemical Behavior

The isomerism between this compound and 1,1,2,2-tetraphenylethane provides a clear illustration of how molecular structure governs chemical behavior.

Reactivity Threshold : The symmetrical 1,1,2,2-isomer has a higher energy barrier for C-C bond cleavage compared to what is predicted for the unsymmetrical 1,1,1,2-isomer. cdnsciencepub.com This is because the formation of a triphenylmethyl radical from this compound is a more favorable process than the formation of two diphenylmethyl radicals from 1,1,2,2-tetraphenylethane. This implies that this compound would likely undergo radical-mediated reactions more readily.

Reaction Products : The different radical intermediates generated by each isomer lead to distinct product profiles in fragmentation or rearrangement reactions. The photolysis of 1,1,2,2-tetraphenylethane yields products from the diphenylmethyl radical, whereas reactions with this compound would be expected to yield products derived from both triphenylmethyl and benzyl radicals.

Spectroscopic and Physical Properties : The difference in symmetry directly impacts their physical properties, such as melting points, and their spectroscopic signatures, particularly in NMR, where the number and type of signals for the ethane bridge protons would be fundamentally different.

Future Research Directions and Unexplored Avenues for 1,1,1,2 Tetraphenylethane

Novel Synthetic Strategies for 1,1,1,2-Tetraphenylethane

The development of efficient and selective synthetic routes to this compound is a primary and essential area for future research. Current synthetic methodologies are not well-established, and exploring new strategies could unlock its potential for broader applications.

Future research in this area should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure forms of this compound. This would be crucial for investigating its chiroptical properties and potential applications in stereoselective catalysis or materials science.

Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating novel cross-coupling strategies, for instance, using precursors like 1,1,1-triphenylethyl halides or triflates and a phenyl nucleophile. Optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, will be paramount.

Reductive Coupling Methods: While reductive coupling of benzhydrol is known to produce 1,1,2,2-tetraphenylethane (B1595546), exploring modifications of this approach or entirely new reductive strategies starting from different precursors could potentially lead to the 1,1,1,2-isomer. acs.orgacs.org

Photochemical Syntheses: Investigating photochemical routes, which might offer unique reactivity patterns and access to this specific isomer under mild conditions.

A systematic exploration of these synthetic avenues would not only provide reliable access to this compound but also contribute to the broader toolkit of synthetic organic chemistry.

Exploration of Unconventional Reactivity and Catalytic Transformations of this compound

The unique steric and electronic environment of the central C-C bond in this compound suggests that it may exhibit unconventional reactivity. The high degree of phenyl substitution could lead to interesting bond-dissociation energies and radical stabilization effects.

Key areas for exploration include:

C-H Bond Functionalization: The selective functionalization of the methine C-H bond or the aromatic C-H bonds presents a significant challenge and a great opportunity. Developing catalytic systems for direct C-H activation would provide a powerful tool for derivatization.

Oxidative and Reductive Transformations: A systematic study of its behavior under various oxidative and reductive conditions could reveal novel cleavage or rearrangement pathways. For example, its stability compared to the 1,1,2,2-isomer under specific conditions could be of fundamental interest.

Catalytic Applications: Investigating the potential of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts themselves. The sterically demanding nature of the tetraphenylmethyl group could induce high selectivity in catalytic transformations. Research into the use of related tetraphenylethylene (B103901) compounds in catalysis could provide a starting point for these investigations. researchgate.netrsc.org

Advanced Characterization Beyond Current Techniques for this compound

A comprehensive understanding of the structure-property relationships of this compound requires the application of advanced characterization techniques that go beyond standard spectroscopic methods.

Future studies should employ:

Solid-State NMR Spectroscopy: To probe the molecular packing and conformational dynamics in the solid state. This could be particularly insightful if different polymorphic forms of the compound can be isolated. Solid-state NMR has been effectively used to study related insoluble tetraphenylethene-based polymers. rsc.org

Advanced Mass Spectrometry Techniques: Techniques such as ion-mobility mass spectrometry could provide information on the gas-phase conformation and collision cross-section of the molecule and its fragments.

Chiroptical Spectroscopy: For enantiomerically pure samples, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential to characterize their chiroptical properties. The study of chiral, conformationally-fixed analogs of tetraphenylethene has shown the power of these techniques. acs.org

Femtosecond Transient Absorption Spectroscopy: To investigate the excited-state dynamics and photophysical pathways upon photoexcitation, which could reveal interesting photochemistry.

The data gathered from these advanced techniques will be invaluable for building accurate theoretical models and understanding the nuanced behavior of this molecule.

Potential Theoretical Applications and Predictive Modeling for this compound Chemistry

Theoretical chemistry and computational modeling offer a powerful lens through which to predict and understand the properties and reactivity of this compound.

Promising theoretical avenues include:

Conformational Analysis: Performing high-level computational studies to map the potential energy surface and identify the most stable conformers in both the gas and solution phases. This would provide a fundamental understanding of its three-dimensional structure.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule, which are expected to be significant due to the crowding of the phenyl rings. Such methods have been applied to understand through-space interactions in tetraphenylethene. acs.org

Predictive Reactivity Models: Using density functional theory (DFT) and other computational methods to predict reaction barriers and product distributions for various transformations. This can guide experimental efforts and provide mechanistic insights into observed reactivity. Theoretical studies have been conducted on derivatives like N1,N2,1,2-tetraphenylethane-1,2-diimine, indicating the feasibility of such approaches. researchgate.net

Simulation of Spectroscopic Properties: Calculating NMR, IR, UV-Vis, and CD spectra to aid in the interpretation of experimental data and to confirm the structure of synthesized compounds and their derivatives.

The synergy between theoretical predictions and experimental validation will be crucial for accelerating the exploration of this compound chemistry.

Q & A

Q. What are the established synthetic routes for 1,1,1,2-tetraphenylethane, and what methodological considerations ensure reproducibility?

The synthesis of this compound typically employs silver-catalyzed oxidative coupling. A representative protocol involves reacting diphenylmethane (0.2 mmol) with silver nitrate (0.04 mmol) and potassium persulfate (0.2 mmol) in a 1:1 acetonitrile-water mixture under controlled conditions . Reproducibility hinges on strict stoichiometric ratios, inert atmosphere maintenance, and precise temperature control during radical-mediated coupling. Characterization via 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirms product integrity, with key resonances at δ 3.96 (s, 2H) and δ 146.8 (quaternary carbons) .

Q. How is this compound characterized structurally, and what spectroscopic markers distinguish it from isomers?

Structural elucidation relies on NMR and mass spectrometry. The 1H^1\text{H}-NMR spectrum shows a singlet for the central methylene protons (δ 3.96), while aromatic protons appear as complex multiplets (δ 6.99–7.48). Distinguishing it from the 1,1,2,2-isomer requires analysis of symmetry: the asymmetric 1,1,1,2-isomer lacks equivalent phenyl environments, leading to split 13C^{13}\text{C}-NMR signals (e.g., δ 46.5 vs. 58.7 for benzylic carbons) . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 334.45 .

Q. What thermodynamic data are available for this compound, and how do they inform stability assessments?

Combustion calorimetry and vapor-pressure studies provide key thermodynamic parameters:

  • Enthalpy of formation (ΔHf_f^\circ) in the solid state: 223.0 kcal/mol .
  • Sublimation enthalpy (ΔHsub_{\text{sub}}): 31.7 kcal/mol .
    These values indicate moderate thermal stability, with strain energy (Hs_s) of 4.6 kcal/mol, higher than the symmetric 1,1,2,2-isomer (1.5 kcal/mol) due to steric repulsion .

Advanced Research Questions

Q. What photochemical reaction mechanisms are observed in this compound, and how do they compare to its symmetric isomer?

Photolysis of this compound undergoes distinct fragmentation pathways compared to the 1,1,2,2-isomer. Under UV irradiation (450-W Hg lamp, methanol), asymmetric cleavage generates triphenylmethyl and diphenylmethyl radicals, confirmed by transient absorption at 330 nm (diphenylmethyl radical) and 460 nm (diphenylmethyl anion) . This contrasts with the symmetric isomer, which forms biphenyl and stilbenes via di-aphthalene rearrangements .

Q. How do activation parameters and radical stabilization energies influence thermal degradation pathways?

Thermolysis kinetics (200°C, thiophenol scavenger) reveal activation parameters:

  • ΔH^\ddagger: 45.0 ± 0.3 kcal/mol
  • ΔS^\ddagger: 14.0 ± 0.6 e.u. .
    The lower ΔH^\ddagger compared to the symmetric isomer (47.3 kcal/mol) reflects destabilization from steric strain. Radical stabilization energies (RSE) for triphenylmethyl (20.0 ± 1.7 kcal/mol) and benzhydryl radicals (12.9 ± 0.9 kcal/mol) drive bond dissociation .

Q. What role does mesolysis play in the reactivity of this compound radical anions?

Pulse radiolysis studies in 2-methyltetrahydrofuran show rapid mesolysis (C–C σ bond cleavage) in the radical anion (1,1,1,2-Ph4 _4E^{•-}), yielding triphenylmethyl radicals (340 nm absorption) and anions. Charge delocalization in the intramolecular dimer radical anion accelerates dissociation, with bond dissociation energy (BDE) reduced by ~30% compared to neutral species .

Q. How can computational models predict thermodynamic and kinetic behavior of this compound?

Group contribution methods (e.g., Second-Order Group Contributions) predict solid-state ΔHf_f^\circ with <2% error (predicted 217.9 kcal/mol vs. experimental 223.0 kcal/mol) . Density functional theory (DFT) simulations align with experimental RSE values, attributing stability differences to steric hindrance and resonance inhibition .

Q. What analytical challenges arise in differentiating 1,1,1,2- and 1,1,2,2-tetraphenylethane isomers, and how are they resolved?

Chromatographic separation (Florisil column) coupled with differential scanning calorimetry (DSC) distinguishes isomers:

  • 1,1,1,2-isomer: mp 106–108°C .
  • 1,1,2,2-isomer: mp 212°C .
    Vapor-pressure curves (gas-saturation method) further differentiate sublimation enthalpies (31.7 vs. 32.7 kcal/mol) .

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